1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a piperidine ring (a six-membered heterocycle) with 4,4-dimethyl substituents and a carboxylic acid group at the 2-position. The dimethyl groups introduce steric hindrance and hydrophobicity, which can influence peptide conformation, solubility, and reactivity during synthesis .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)11-12-24(20(13-23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIOMMFCUWSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-yl methoxy carbonyl group This can be achieved through the reaction of fluoren-9-ylmethanol with carbonyl chloride under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and discovery.
Industry: In industry, this compound could be utilized in the production of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related Fmoc-protected derivatives, focusing on ring type (piperidine vs. pyrrolidine), substituents, and functional groups.
Table 1: Key Comparative Data
†Estimated based on structural analogy to pyrrolidine derivatives (e.g., ).
Key Differences and Research Findings
Ring Size and Conformation: Piperidine (6-membered ring): Provides greater flexibility compared to pyrrolidine (5-membered ring). The target compound’s piperidine ring allows for broader conformational adaptability in peptide chains, whereas pyrrolidine derivatives (e.g., ) enforce tighter turns .
Substituent Effects :
- 4,4-Dimethyl Groups : The target’s dimethyl groups enhance hydrophobicity and steric bulk, which may slow coupling reactions in SPPS but improve protease resistance in final peptides .
- 4,4-Difluoro Substituents : Fluorinated analogs (e.g., ) exhibit increased electronegativity and metabolic stability due to C-F bonds, though they may reduce aqueous solubility .
Applications in Peptide Synthesis :
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid, also known as Fmoc-DMPCA, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of Fmoc-DMPCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fmoc-DMPCA has the following chemical structure:
- Molecular Formula : C24H26N2O6
- Molecular Weight : 438.48 g/mol
- IUPAC Name : (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethyloxazolidine-4-carboxylic acid
The compound features a fluorenylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis, enhancing its utility in drug development.
Anticancer Properties
Recent studies have indicated that Fmoc-DMPCA exhibits significant anticancer activity. For example, a study demonstrated that derivatives of similar piperidine compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that Fmoc-DMPCA may share similar pathways (Umesha et al., 2009) .
Antimicrobial Activity
Research has shown that compounds with structural similarities to Fmoc-DMPCA possess antimicrobial properties. A study on piperidine derivatives indicated notable antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways (Goulioukina et al., 2016) .
Enzyme Inhibition
Fmoc-DMPCA has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can affect cellular proliferation and could be leveraged in treating diseases like cancer and autoimmune disorders (N/A) .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A detailed investigation into the anticancer properties of Fmoc-DMPCA derivatives was conducted using MDA-MB-231 cells. The study revealed that treatment with these compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways leading to programmed cell death.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, Fmoc-DMPCA was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
Q & A
Q. Key Considerations :
- Monitor reaction pH to avoid premature Fmoc deprotection.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups .
Basic: What purification strategies ensure high yield and purity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA) effectively separates impurities .
- Recrystallization : Use ethanol/water mixtures to recrystallize the compound, improving crystalline purity .
- Analytical Validation : Confirm purity via:
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant; GHS Category 2A) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (acute toxicity: Oral, Category 4) .
- Storage : Store at -20°C in airtight, light-protected containers to prevent decomposition .
Advanced: How can reaction conditions be optimized for coupling efficiency in peptide synthesis?
Methodological Answer:
To enhance coupling efficiency:
Solvent Selection : Use DMF or DCM for solubility and stability of the activated intermediate .
Temperature Control : Maintain 0–4°C during activation to minimize side reactions (e.g., racemization) .
Coupling Agents : Compare EDCI/HOBt vs. DIC/Oxyma for yield and enantiomeric purity. EDCI/HOBt often provides >90% yield in model peptides .
Data Contradiction Resolution :
If low yields occur, verify the absence of residual moisture (via Karl Fischer titration) or test alternative activating agents .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out stereochemical impurities .
Assay Reproducibility :
- Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Analog Comparison : Compare with structurally similar compounds (Table 1) to identify activity trends .
Q. Table 1: Structural Analogs and Activity Trends
| Compound | Key Features | Biological Activity | Reference |
|---|---|---|---|
| 4,4-Difluoropiperidine analog | Fluorine substitution | Enhanced metabolic stability | |
| Benzyl-pyrrolidine derivative | Aromatic ring addition | Improved receptor selectivity | |
| Indole-acetic acid analog | Heterocyclic core | Anticancer activity (IC₅₀: 5 µM) |
Advanced: How to design peptide conjugates using this compound?
Methodological Answer:
Site-Specific Conjugation :
- Use the carboxylic acid group for amide bond formation with lysine residues .
- Employ SPPS (Solid-Phase Peptide Synthesis) with Fmoc deprotection (20% piperidine in DMF) .
Functionalization : Introduce fluorescent tags (e.g., FITC) via NHS ester chemistry for tracking .
Purification Challenges : Address hydrophobicity-induced aggregation by adding 0.1% TFA in HPLC mobile phases .
Advanced: What analytical methods assess stability under varying conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical) .
- Solution Stability : Monitor by:
- Light Sensitivity : Expose to UV (254 nm) and quantify degradation via LC-MS .
Advanced: How does this compound compare to its structural analogs in drug discovery?
Methodological Answer:
- Steric Effects : The 4,4-dimethyl group reduces ring flexibility, potentially enhancing target binding rigidity vs. unsubstituted piperidines .
- Solubility : LogP ~2.1 (calculated), lower than fluorine-substituted analogs (LogP ~1.8), suggesting trade-offs between permeability and aqueous solubility .
- Metabolic Stability : Compare microsomal half-life (e.g., rat liver microsomes) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
